molecular formula C13H18BrF3N4O2 B395605 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE

2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE

Cat. No.: B395605
M. Wt: 399.21g/mol
InChI Key: QDQSPYVBENYUFW-UHFFFAOYSA-N
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Description

2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups This compound also contains a morpholine ring connected via an ethyl chain to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromine, methyl, and trifluoromethyl groups.

    Substitution Reactions: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Acetamide Group: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholine Ring: The final step involves the reaction of the acetamide derivative with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the acetamide group can produce an amine derivative.

    Substitution: Substitution of the bromine atom can yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
  • 2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
  • 2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide

Uniqueness

The unique combination of bromine, methyl, and trifluoromethyl groups on the pyrazole ring, along with the morpholine and acetamide functionalities, distinguishes this compound from its analogs

Properties

Molecular Formula

C13H18BrF3N4O2

Molecular Weight

399.21g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C13H18BrF3N4O2/c1-9-11(14)12(13(15,16)17)19-21(9)8-10(22)18-2-3-20-4-6-23-7-5-20/h2-8H2,1H3,(H,18,22)

InChI Key

QDQSPYVBENYUFW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br

Origin of Product

United States

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